molecular formula C18H13FN2O6 B11152061 (S)-methyl 2'-amino-5-fluoro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate

(S)-methyl 2'-amino-5-fluoro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate

Cat. No.: B11152061
M. Wt: 372.3 g/mol
InChI Key: AGPCZNZUIZBBHW-SFHVURJKSA-N
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Description

METHYL 2’-AMINO-5-FLUORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features an indole and pyrano[3,2-c]pyran moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2’-AMINO-5-FLUORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrano[3,2-c]pyran ring system. Key steps include:

    Cyclization Reactions: Formation of the spiro linkage through cyclization reactions.

    Fluorination: Introduction of the fluorine atom using fluorinating agents.

    Amination: Incorporation of the amino group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

METHYL 2’-AMINO-5-FLUORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the amino and fluorine sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), amines, and thiols.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

METHYL 2’-AMINO-5-FLUORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity, while the spiro linkage provides structural stability. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2’-AMINO-5-FLUORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of an indole and pyrano[3,2-c]pyran moiety further enhances its potential as a versatile compound in various scientific fields.

Properties

Molecular Formula

C18H13FN2O6

Molecular Weight

372.3 g/mol

IUPAC Name

methyl (3S)-2'-amino-5-fluoro-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate

InChI

InChI=1S/C18H13FN2O6/c1-7-5-11-12(16(23)26-7)18(13(14(20)27-11)15(22)25-2)9-6-8(19)3-4-10(9)21-17(18)24/h3-6H,20H2,1-2H3,(H,21,24)/t18-/m0/s1

InChI Key

AGPCZNZUIZBBHW-SFHVURJKSA-N

Isomeric SMILES

CC1=CC2=C(C(=O)O1)[C@@]3(C4=C(C=CC(=C4)F)NC3=O)C(=C(O2)N)C(=O)OC

Canonical SMILES

CC1=CC2=C(C(=O)O1)C3(C4=C(C=CC(=C4)F)NC3=O)C(=C(O2)N)C(=O)OC

Origin of Product

United States

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